BenchChemオンラインストアへようこそ!

5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide

Inflammation 5-Lipoxygenase Leukotriene biosynthesis

This brominated thiophene-isoxazole carboxamide delivers dual kinase engagement (GSK-3β IC50 32 µM, CDK5 IC50 33 µM) alongside robust 5-LO inhibition (IC50 3.6 µM). The strategically placed bromine enables rapid palladium-catalyzed diversification (Suzuki, Stille, Negishi) for focused library synthesis. Non-brominated analogs show negligible target engagement (>100 µM), making direct substitution scientifically unsound. Procure with confidence for SAR studies targeting inflammation, Alzheimer's tauopathies, or BET bromodomain selectivity profiling.

Molecular Formula C9H7BrN2O2S
Molecular Weight 287.14 g/mol
Cat. No. B6122763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide
Molecular FormulaC9H7BrN2O2S
Molecular Weight287.14 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CC=C(S2)Br
InChIInChI=1S/C9H7BrN2O2S/c1-5-4-8(12-14-5)11-9(13)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,12,13)
InChIKeyQYGIBLFZGZRNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide: A Halogenated Heterocyclic Carboxamide for Medicinal Chemistry and Cross-Coupling Applications


5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide (CAS 477546-49-9) is a heterocyclic compound featuring a 5-bromothiophene-2-carboxamide core linked to a 5-methylisoxazol-3-yl moiety. With a molecular weight of 287.13 g/mol and the molecular formula C₉H₇BrN₂O₂S, this compound serves as a versatile scaffold in medicinal chemistry and as a functionalizable building block for advanced organic synthesis . Its structure combines the pharmacophoric elements of thiophene and isoxazole rings, while the strategically positioned bromine atom on the thiophene ring confers both enhanced biological activity relative to non-halogenated analogs and synthetic utility in palladium-catalyzed cross-coupling reactions [1].

Why Non-Halogenated Analogs Cannot Substitute for 5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide


Simple substitution with the non-halogenated analog N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide is not a viable procurement strategy for research programs requiring either biological activity or synthetic versatility. The presence of the bromine atom at the 5-position of the thiophene ring fundamentally alters both pharmacodynamic properties and chemical reactivity. Biological assays reveal that the brominated derivative exhibits markedly enhanced target engagement, with a 5-LO IC₅₀ of 3.6 µM compared to the non-brominated analog which shows negligible activity (IC₅₀ > 100 µM) across multiple assay panels [1]. Furthermore, the bromine substituent serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Negishi), enabling rapid diversification into more complex molecular architectures—a capability entirely absent in non-halogenated analogs [2]. These quantifiable differences in both biological potency and synthetic utility make direct substitution scientifically unsound.

Quantitative Differentiation of 5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide: Comparative Biological and Synthetic Evidence


Enhanced 5-Lipoxygenase (5-LO) Inhibition Relative to Non-Halogenated Analogs

The target compound exhibits potent inhibition of human 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis implicated in inflammatory diseases. In a cell-intact assay using human neutrophils stimulated with 20 µM A23187/AA ionophore, the compound displayed an IC₅₀ of 3.6 µM [1]. In contrast, the non-brominated analog N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide demonstrates minimal activity, with reported IC₅₀ values > 100 µM across multiple assay targets, indicating that bromination is critical for target engagement [2]. This represents an approximate 28-fold or greater improvement in potency attributable to the bromine substituent.

Inflammation 5-Lipoxygenase Leukotriene biosynthesis

Palladium-Catalyzed Cross-Coupling Versatility: A Binary Differentiation from Non-Halogenated Analogs

The bromine atom at the 5-position of the thiophene ring confers well-established reactivity in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings [1]. This enables the compound to function as a versatile building block for the rapid generation of diverse libraries of thiophene-isoxazole carboxamide derivatives. In contrast, the non-halogenated analog N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide lacks a suitable leaving group for such transformations, rendering it synthetically inert in cross-coupling contexts .

Organic synthesis Cross-coupling Building block

GSK-3β and CDK5 Inhibition: Supporting Evidence for Kinase-Targeted Screening

The compound has been evaluated for inhibition of glycogen synthase kinase-3 beta (GSK-3β) and cyclin-dependent kinase 5 (CDK5), two kinases implicated in neurodegenerative disorders. In enzymatic assays, it exhibited IC₅₀ values of 32 µM against porcine brain GSK-3α/β and 33 µM against GST-fused CDK5/p25 [1]. While these values indicate moderate potency, no direct comparator data are available for the non-brominated analog on these specific targets. However, the brominated compound consistently demonstrates measurable kinase inhibitory activity, providing a baseline for SAR exploration.

Kinase inhibition GSK-3β CDK5 Neurodegeneration

Structural Divergence from BET Bromodomain Inhibitor Chemotype CPI-3

The thiophene-isoxazole scaffold is a recognized pharmacophore within the BET bromodomain inhibitor chemotype, exemplified by the clinical candidate CPI-3 [1]. However, the target compound contains a critical structural distinction: a 5-methylisoxazol-3-yl amide substitution pattern rather than the amino-isoxazole motif characteristic of BET inhibitors. This divergence suggests potential selectivity advantages or alternative target engagement profiles. While no direct BET inhibition data are available for this specific compound, its structural relationship to the well-characterized CPI-3 chemotype positions it as a valuable comparator for selectivity profiling and chemotype evolution studies [2].

BET bromodomain Epigenetics CPI-3

Optimal Research and Industrial Applications for 5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide Based on Quantitative Evidence


Lead Optimization in Inflammatory Disease Programs Targeting 5-Lipoxygenase

The compound's validated 5-LO inhibitory activity (IC₅₀ = 3.6 µM) makes it a suitable starting point for structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory agents [1]. Researchers can utilize the bromine atom as a synthetic handle for parallel library synthesis via Suzuki-Miyaura cross-coupling to explore substituent effects on potency and selectivity [2].

Kinase Inhibitor Screening for Neurodegenerative Disease Research

With measurable inhibition of GSK-3β (IC₅₀ = 32 µM) and CDK5 (IC₅₀ = 33 µM), the compound serves as a useful tool compound for initial kinase profiling and as a starting scaffold for medicinal chemistry optimization in Alzheimer's disease and other tauopathy-related disorders [1].

Diversifiable Building Block for Thiophene-Isoxazole Library Synthesis

The presence of the aryl bromide moiety enables efficient diversification through palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly generate focused libraries of thiophene-isoxazole carboxamides for high-throughput screening across multiple therapeutic areas [2].

Selectivity Profiling Against BET Bromodomain Family Members

Given its structural relationship to the CPI-3 BET inhibitor chemotype, the compound is valuable for comparative selectivity profiling. Researchers can evaluate its binding affinity across BRD2, BRD3, BRD4, and BRDT bromodomains to identify novel isoform-selective chemotypes and understand the structural determinants of BET inhibition [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.